molecular formula C26H23NO6 B029549 N-(9-Fluorenylmethoxycarbonyl)-L-serine Phenacyl Ester CAS No. 125760-26-1

N-(9-Fluorenylmethoxycarbonyl)-L-serine Phenacyl Ester

Cat. No.: B029549
CAS No.: 125760-26-1
M. Wt: 445.5 g/mol
InChI Key: PYOVUIPZMRWLQC-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(9-Fluorenylmethoxycarbonyl)-L-serine Phenacyl Ester is a compound widely used in peptide synthesis. It serves as a protecting group for the amino acid serine, preventing unwanted reactions during the synthesis process. The 9-fluorenylmethoxycarbonyl group is particularly valued for its stability under acidic conditions and its ease of removal under basic conditions.

Scientific Research Applications

N-(9-Fluorenylmethoxycarbonyl)-L-serine Phenacyl Ester is extensively used in scientific research, particularly in the field of peptide synthesis. Its applications include:

Mechanism of Action

Target of Action

Fmoc-Ser-OPac primarily targets amino acids in peptide chains during the process of peptide synthesis . The compound acts as a protecting group for the amino group of an amino acid, preventing it from reacting with other groups during the synthesis process .

Mode of Action

Fmoc-Ser-OPac interacts with its targets by attaching to the amino group of an amino acid, forming a stable bond that protects the amino group from unwanted reactions . This protection is crucial during peptide synthesis, as it allows for the selective addition of amino acids in a specific sequence . The Fmoc group is then removed by a base, usually piperidine .

Biochemical Pathways

Fmoc-Ser-OPac plays a significant role in the biochemical pathway of peptide synthesis . It is used in the formation of peptide bonds, a process that requires the activation of the carboxyl group of an amino acid and the protection of the amino group . The Fmoc group provides this protection, allowing for the efficient synthesis of peptides .

Pharmacokinetics

The Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid .

Result of Action

The primary result of Fmoc-Ser-OPac’s action is the successful synthesis of peptides. By protecting the amino group of an amino acid, Fmoc-Ser-OPac allows for the selective addition of amino acids to a growing peptide chain . This results in the formation of peptides of significant size and complexity .

Action Environment

The action of Fmoc-Ser-OPac is influenced by the environment in which peptide synthesis occurs. Factors such as temperature, pH, and the presence of other reactants can affect the efficiency of Fmoc-Ser-OPac’s action . For instance, the removal of the Fmoc group requires a basic environment .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(9-Fluorenylmethoxycarbonyl)-L-serine Phenacyl Ester typically involves the protection of the amino group of L-serine with the 9-fluorenylmethoxycarbonyl group. This is achieved by reacting L-serine with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium bicarbonate. The phenacyl ester is then introduced by reacting the protected serine with phenacyl bromide in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reagents and solvents used are typically of industrial grade, and the reactions are optimized for efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-(9-Fluorenylmethoxycarbonyl)-L-serine Phenacyl Ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • N-(9-Fluorenylmethoxycarbonyl)-L-alanine Phenacyl Ester
  • N-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid Phenacyl Ester
  • N-(tert-Butyloxycarbonyl)-L-serine Phenacyl Ester

Uniqueness

N-(9-Fluorenylmethoxycarbonyl)-L-serine Phenacyl Ester is unique due to its specific use in protecting the amino group of serine, which is crucial in the synthesis of serine-containing peptides. Its stability under acidic conditions and ease of removal under basic conditions make it a preferred choice over other protecting groups like tert-butyloxycarbonyl .

Properties

IUPAC Name

phenacyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO6/c28-14-23(25(30)32-16-24(29)17-8-2-1-3-9-17)27-26(31)33-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23,28H,14-16H2,(H,27,31)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYOVUIPZMRWLQC-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)COC(=O)[C@H](CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10447048
Record name N-(9-Fluorenylmethoxycarbonyl)-L-serine Phenacyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125760-26-1
Record name N-(9-Fluorenylmethoxycarbonyl)-L-serine Phenacyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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